

# Application of N-Nitroso-Acebutolol-d7 in Pharmaceutical Quality Control

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## Compound of Interest

Compound Name: *N-Nitroso-Acebutolol-d7*

Cat. No.: *B12405714*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Acebutolol is a cardioselective beta-adrenoreceptor antagonist used in the management of hypertension and cardiac arrhythmias. As with other pharmaceutical products containing secondary or tertiary amine moieties, there is a potential for the formation of N-nitroso-impurities, such as N-Nitroso-Acebutolol. These impurities are of significant concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of nitrosamine impurities in pharmaceutical products.[1][3]

**N-Nitroso-Acebutolol-d7** is a deuterium-labeled stable isotope of the N-Nitroso-Acebutolol impurity.[4] It serves as an essential internal standard in analytical methods for the precise and accurate quantification of N-Nitroso-Acebutolol in Acebutolol drug substances and products.[5] [6] The use of a deuterated internal standard is critical for mitigating matrix effects and variability in instrument response, particularly in highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[7] This document provides detailed application notes and protocols for the use of **N-Nitroso-Acebutolol-d7** in a pharmaceutical quality control (QC) setting.

## Analytical Significance and Application

The primary application of **N-Nitroso-Acebutolol-d7** is as an internal standard for the quantitative analysis of N-Nitroso-Acebutolol. Its key functions in pharmaceutical QC include:

- **Analytical Method Development and Validation:** **N-Nitroso-Acebutolol-d7** is instrumental in the development and validation of robust analytical methods for the detection and quantification of the corresponding non-labeled impurity.[3][8][9]
- **Quality Control (QC) Testing:** It is used in routine QC testing of Acebutolol active pharmaceutical ingredient (API) and finished drug products to ensure that levels of N-Nitroso-Acebutolol remain within acceptable safety limits.[3] The FDA has set an Acceptable Intake (AI) limit for N-Nitroso-Acebutolol at 1500 ng/day.[4]
- **Impurity Profiling and Stability Studies:** This internal standard aids in the accurate assessment of impurity levels in stability studies, helping to understand the potential for N-Nitroso-Acebutolol formation under various storage conditions.[5][6]

## Experimental Protocols

A highly sensitive and selective LC-MS/MS method is the preferred analytical technique for the quantification of N-Nitroso-Acebutolol at trace levels. The following protocol is a representative example.

### Preparation of Standard and Sample Solutions

Internal Standard Stock Solution (IS Stock):

- Prepare a stock solution of **N-Nitroso-Acebutolol-d7** at a concentration of 1 mg/mL in methanol.

Internal Standard Working Solution (IS Working):

- Dilute the IS Stock solution with 75% methanol to a working concentration of 600 ng/mL.

Analyte Stock Solution (Analyte Stock):

- Prepare a stock solution of N-Nitroso-Acebutolol at a concentration of 1 mg/mL in methanol.

#### Calibration Curve Standards:

- Prepare a series of calibration standards by diluting the Analyte Stock solution with 75% methanol to achieve concentrations ranging from 0.5 ng/mL to 80 ng/mL. Each calibration standard should be spiked with the IS Working solution to a final concentration of 10 ng/mL.

#### Sample Preparation (Acebutolol Drug Substance/Product):

- Accurately weigh a portion of the crushed tablets or drug substance equivalent to 100 mg of Acebutolol into a suitable centrifuge tube.
- Add a known volume of 75% methanol and the IS Working solution to achieve a final IS concentration of 10 ng/mL.
- Vortex the mixture for 5 minutes to ensure complete dissolution.
- Sonicate the sample for 15 minutes.
- Centrifuge the sample at 4500 rpm for 10 minutes.[\[10\]](#)
- Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC-MS vial for analysis.  
[\[10\]](#)

## LC-MS/MS Analytical Method

#### Chromatographic Conditions:

Parameter	Value
Column	C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Methanol
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 µL

| Gradient Elution | As required to achieve separation |

#### Mass Spectrometric Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C

| MRM Transitions (Hypothetical) | N-Nitroso-Acebutolol: m/z 366.2 → 292.2 (Quantifier), 366.2 → 116.1 (Qualifier) **N-Nitroso-Acebutolol-d7**: m/z 373.2 → 299.2 (Quantifier) |

## Data Presentation

The following tables represent typical validation data for the quantification of N-Nitroso-Acebutolol using **N-Nitroso-Acebutolol-d7** as an internal standard.

Table 1: Linearity of N-Nitroso-Acebutolol

Concentration (ng/mL)	Mean Peak Area Ratio (Analyte/IS)	% Accuracy
0.5 (LOQ)	0.015	98.5
2.0	0.062	101.2
10.0	0.310	99.8
20.0	0.615	100.5
40.0	1.240	99.1
80.0	2.495	100.9
Correlation Coefficient (r <sup>2</sup> )	> 0.998	

Table 2: Precision and Accuracy

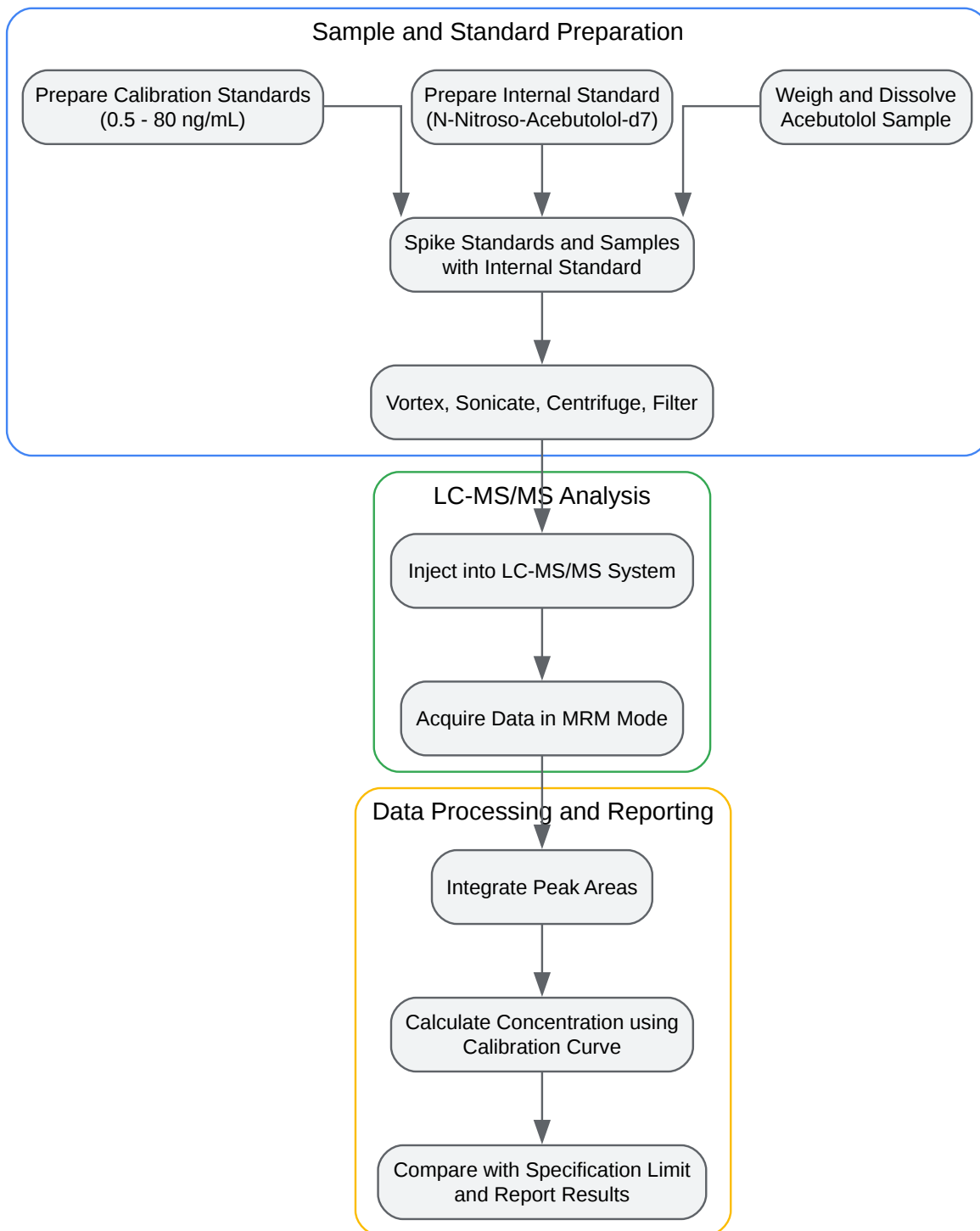
Spiked Concentration (ng/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=18)	Mean Recovery (%)
0.5 (LOQ)	4.2	5.5	99.2
10.0 (100% Limit)	2.1	2.8	101.5
40.0 (400% Limit)	1.8	2.5	100.8

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Value (ng/mL)
Limit of Detection (LOD)	0.15
Limit of Quantification (LOQ)	0.50

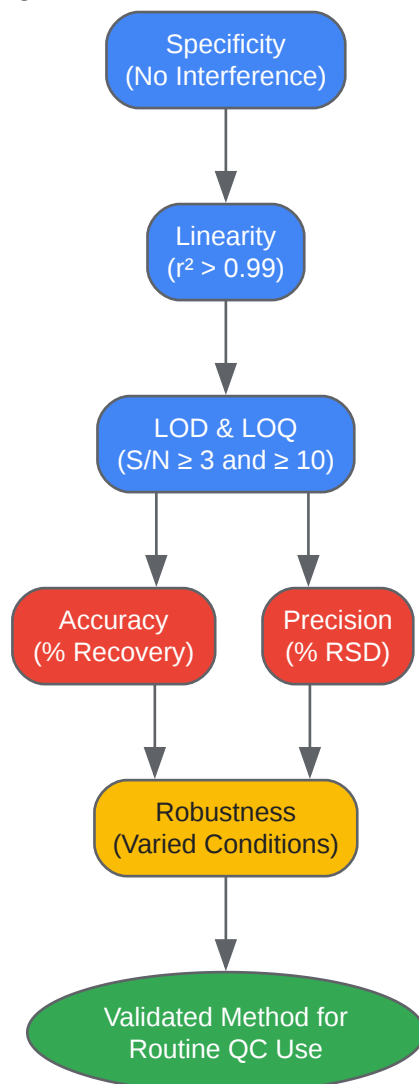
## Visualizations

## Workflow for N-Nitroso-Acebutolol Analysis

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Caption: QC workflow for N-Nitroso-Acebutolol analysis.

## Logical Flow of Method Validation



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Caption: Key parameters for analytical method validation.

## Conclusion

The use of **N-Nitroso-Acebutolol-d7** as an internal standard is indispensable for the reliable quantification of the N-Nitroso-Acebutolol impurity in pharmaceutical quality control. The detailed protocols and validation data presented herein provide a framework for establishing a robust and sensitive LC-MS/MS method. Implementation of such methods is crucial for ensuring the safety and quality of Acebutolol-containing medicines and for compliance with global regulatory expectations regarding the control of nitrosamine impurities.

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